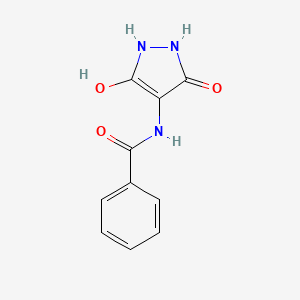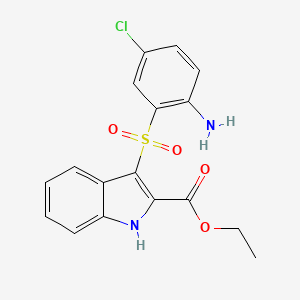
(2,7-Di-tert-butyl-9,9-dimethyl-9H-xanthene-4,5-diyl)bis(bis(4-phenoxyphenyl)phosphine)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2,7-Di-tert-butyl-9,9-dimethyl-9H-xanthene-4,5-diyl)bis(bis(4-phenoxyphenyl)phosphine) is a complex organic compound known for its unique structural properties and applications in various scientific fields. This compound features a xanthene core substituted with bulky tert-butyl and dimethyl groups, along with phosphine ligands attached to phenoxyphenyl groups. Its structure imparts significant steric hindrance, making it an interesting subject for research in coordination chemistry and catalysis.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2,7-Di-tert-butyl-9,9-dimethyl-9H-xanthene-4,5-diyl)bis(bis(4-phenoxyphenyl)phosphine) typically involves multiple steps, starting with the preparation of the xanthene core. The xanthene core can be synthesized through the condensation of appropriate aromatic aldehydes with phenols under acidic conditions. The tert-butyl and dimethyl groups are introduced via Friedel-Crafts alkylation reactions.
The phosphine ligands are then attached through a series of substitution reactions. The phenoxyphenyl groups are introduced using nucleophilic aromatic substitution, where phenol derivatives react with halogenated phosphines under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. Catalysts and solvents play a crucial role in enhancing the efficiency of the reactions. The final product is purified using techniques such as recrystallization, chromatography, and distillation.
化学反应分析
Types of Reactions
(2,7-Di-tert-butyl-9,9-dimethyl-9H-xanthene-4,5-diyl)bis(bis(4-phenoxyphenyl)phosphine) undergoes various chemical reactions, including:
Oxidation: The phosphine ligands can be oxidized to phosphine oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced under specific conditions to modify the xanthene core or the phosphine ligands.
Substitution: The phenoxyphenyl groups can be substituted with other functional groups through nucleophilic or electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated phosphines, phenol derivatives, bases like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions include phosphine oxides, reduced xanthene derivatives, and substituted phenoxyphenyl phosphines.
科学研究应用
(2,7-Di-tert-butyl-9,9-dimethyl-9H-xanthene-4,5-diyl)bis(bis(4-phenoxyphenyl)phosphine) has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis. Its bulky structure provides steric protection to metal centers, enhancing the stability and selectivity of catalytic reactions.
Biology: Investigated for its potential as a fluorescent probe due to the xanthene core’s ability to absorb and emit light.
Medicine: Explored for its potential in drug delivery systems, where the phosphine ligands can interact with biological molecules.
Industry: Utilized in the development of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
作用机制
The mechanism of action of (2,7-Di-tert-butyl-9,9-dimethyl-9H-xanthene-4,5-diyl)bis(bis(4-phenoxyphenyl)phosphine) involves its interaction with metal centers in coordination complexes. The phosphine ligands donate electron density to the metal, stabilizing the complex and facilitating catalytic reactions. The xanthene core provides a rigid framework that influences the spatial arrangement of the ligands, affecting the overall reactivity and selectivity of the compound.
相似化合物的比较
Similar Compounds
Triphenylphosphine: A common phosphine ligand used in coordination chemistry and catalysis.
Xantphos: A bidentate ligand with a xanthene backbone, similar to the compound but with different substituents.
BINAP: A chiral diphosphine ligand used in asymmetric catalysis.
Uniqueness
(2,7-Di-tert-butyl-9,9-dimethyl-9H-xanthene-4,5-diyl)bis(bis(4-phenoxyphenyl)phosphine) is unique due to its bulky tert-butyl and dimethyl groups, which provide significant steric hindrance. This steric protection enhances the stability of coordination complexes and influences the selectivity of catalytic reactions. Additionally, the phenoxyphenyl groups offer opportunities for further functionalization, making this compound versatile for various applications.
属性
分子式 |
C71H64O5P2 |
|---|---|
分子量 |
1059.2 g/mol |
IUPAC 名称 |
[5-bis(4-phenoxyphenyl)phosphanyl-2,7-ditert-butyl-9,9-dimethylxanthen-4-yl]-bis(4-phenoxyphenyl)phosphane |
InChI |
InChI=1S/C71H64O5P2/c1-69(2,3)49-45-63-67(65(47-49)77(59-37-29-55(30-38-59)72-51-21-13-9-14-22-51)60-39-31-56(32-40-60)73-52-23-15-10-16-24-52)76-68-64(71(63,7)8)46-50(70(4,5)6)48-66(68)78(61-41-33-57(34-42-61)74-53-25-17-11-18-26-53)62-43-35-58(36-44-62)75-54-27-19-12-20-28-54/h9-48H,1-8H3 |
InChI 键 |
IONKMVVOJGDNNY-UHFFFAOYSA-N |
规范 SMILES |
CC1(C2=C(C(=CC(=C2)C(C)(C)C)P(C3=CC=C(C=C3)OC4=CC=CC=C4)C5=CC=C(C=C5)OC6=CC=CC=C6)OC7=C1C=C(C=C7P(C8=CC=C(C=C8)OC9=CC=CC=C9)C1=CC=C(C=C1)OC1=CC=CC=C1)C(C)(C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


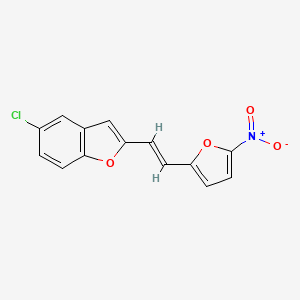
![2-(4-chlorophenyl)-8-methyl-6H-chromeno[8,7-d]oxazol-6-one](/img/structure/B12897501.png)
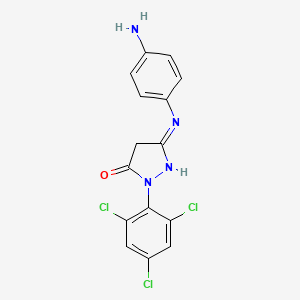
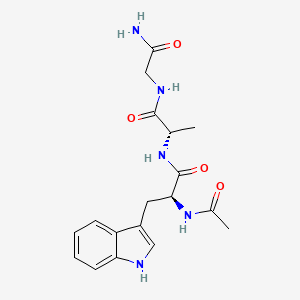
![(Cis-3-(7-amino-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)cyclopentyl)methanol](/img/structure/B12897527.png)

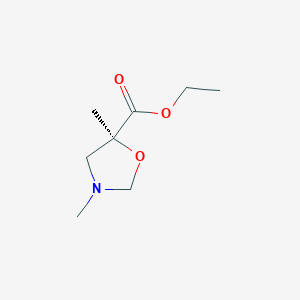
![5-Isoquinolinamine, N-[1-[(2-nitrophenyl)methyl]-3-pyrrolidinyl]-](/img/structure/B12897551.png)

